2-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one
CAS No.: 2640818-52-4
Cat. No.: VC11818067
Molecular Formula: C20H32N6O
Molecular Weight: 372.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640818-52-4 |
|---|---|
| Molecular Formula | C20H32N6O |
| Molecular Weight | 372.5 g/mol |
| IUPAC Name | 2-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-1-piperidin-1-ylethanone |
| Standard InChI | InChI=1S/C20H32N6O/c1-17-21-18(24-7-5-6-8-24)15-19(22-17)25-13-11-23(12-14-25)16-20(27)26-9-3-2-4-10-26/h15H,2-14,16H2,1H3 |
| Standard InChI Key | PUYAGWHPZIRFLD-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC(=N1)N2CCN(CC2)CC(=O)N3CCCCC3)N4CCCC4 |
| Canonical SMILES | CC1=NC(=CC(=N1)N2CCN(CC2)CC(=O)N3CCCCC3)N4CCCC4 |
Introduction
The compound 2-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one is a complex organic molecule that incorporates several pharmacologically active moieties, including pyrimidine, piperazine, and piperidine rings. This structure suggests potential biological activities, such as interactions with enzymes or receptors involved in various physiological processes.
Synthesis
The synthesis of such a compound would likely involve multi-step organic chemistry techniques. Common steps might include:
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Formation of the Pyrimidine Core: This could involve condensation reactions to form the pyrimidine ring.
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Introduction of the Piperazine Moiety: This might involve nucleophilic substitution reactions.
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Attachment of the Piperidine Group: This could be achieved through amide bond formation.
textExample Synthetic Route: 1. Formation of the pyrimidine core - Reactants: Appropriate precursors (e.g., urea, malononitrile) - Conditions: High temperature, acidic or basic catalyst 2. Introduction of the piperazine moiety - Reactants: Piperazine, appropriate leaving group on the pyrimidine derivative - Conditions: Nucleophilic substitution conditions (e.g., high temperature, polar solvent) 3. Attachment of the piperidine group - Reactants: Piperidine, activated carboxylic acid derivative - Conditions: Amide bond formation conditions (e.g., coupling reagents like DCC or HATU)
Biological Activity
Compounds with similar structures have shown potential in various biological activities:
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Anticancer Activity: Pyrimidine derivatives have been explored for their anticancer properties, often acting by inhibiting key enzymes involved in cell proliferation.
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Antimicrobial Activity: The presence of piperazine and piperidine rings may contribute to antimicrobial effects, though specific data for this compound is lacking.
Pharmacokinetics
Pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) are crucial for drug development but are not detailed for this specific compound. The introduction of heteroatomic fragments can modify these properties to achieve optimal drug-like characteristics.
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